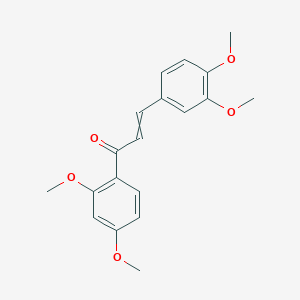

2',3,4,4'-Tetramethoxychalcone

Description

2',3,4,4'-Tetramethoxychalcone (TMC) is a chalcone derivative characterized by methoxy groups at the 2', 3, 4, and 4' positions. Chalcones, as α,β-unsaturated ketones, exhibit diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer effects. TMC derivatives are particularly notable for their cytoprotective properties, often mediated through modulation of pathways like Nrf2/HO-1 and inhibition of NF-κB or JAK/STAT signaling .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVLLUWABVOODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2’,3,4,4’-Tetramethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2’,3,4,4’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3,4,4’-Tetramethoxychalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols.

Scientific Research Applications

2’,3,4,4’-Tetramethoxychalcone has been studied for its various biological activities, including:

Antibacterial Activity: It has shown activity against bacteria such as E. coli and S.

Anticancer Properties: Research indicates potential anticancer activity through inhibition of the JAK/STAT signaling pathway.

Antioxidant and Anti-inflammatory: It exhibits antioxidant properties and can reduce inflammation, making it a candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2’,3,4,4’-Tetramethoxychalcone involves several molecular targets and pathways:

JAK/STAT Pathway Inhibition: It inhibits the phosphorylation of JAK2 and STAT5, which are crucial for cytokine signaling and are often constitutively activated in cancers.

Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, contributing to its antioxidant effects.

Comparison with Similar Compounds

Substituent Effects at the α-Position

Modifications at the α-position significantly influence reactivity and biological activity:

Key Insight : Electron-withdrawing groups (e.g., Br, CN) increase electrophilicity, enhancing reactivity with thiols (e.g., glutathione), while bulky substituents (e.g., 4-methoxyphenyl) require specific stereochemistry (E-configuration) for efficacy .

Functional Group Modifications on the Aromatic Rings

Variations in methoxy/hydroxy group positions alter solubility, binding affinity, and target specificity:

Key Insight : Hydroxyl groups improve solubility but may reduce membrane permeability. Methoxy groups enhance lipophilicity, favoring interactions with hydrophobic protein pockets (e.g., HO-1) .

Pathway-Specific Activities

Key Insight : TMC derivatives exhibit pathway selectivity based on substituents. For example, E-α-p-OMe-C6H4-TMC’s weak electrophilicity favors HO-1 induction without cytotoxicity, whereas α-Br-TMC’s stronger electrophilicity drives JAK/STAT inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.